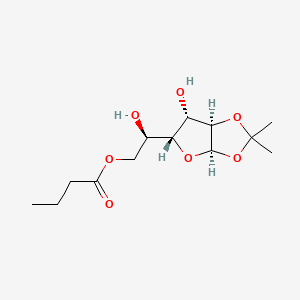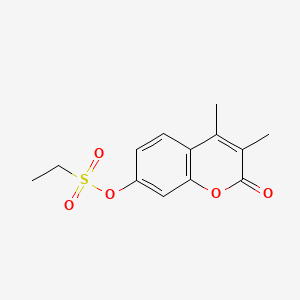
Ethambutol, (R,R)-
Descripción general
Descripción
Ethambutol (EMB) is an antibiotic medicine used to treat tuberculosis (TB) disease . It is used with other medicines for TB and may also be used for other problems as determined by your doctor . The TB germs are very strong and are hard to kill, hence, you will need to take this medicine for two or more months in order to kill the TB bacteria .
Synthesis Analysis
Ethambutol can be synthesized by reacting 1,2-dichloroethane with sodium hydroxide . An alternative method of synthesis consists of preparing (+) 2-aminobutanol by reducing ethyl ester of L-2-aminobutyric acid hydrochloride with hydrogen using simultaneously Raney nickel and platinum oxide catalysts .Molecular Structure Analysis
The molecular formula of Ethambutol is C10H24N2O2 . It has an average mass of 204.310 Da and a monoisotopic mass of 204.183777 Da .Chemical Reactions Analysis
Ethambutol undergoes a reaction with phenethyl isocyanate (PEIC) at room temperature for 90 minutes during the process of quantifying ethambutol post permeation studies following microneedle administration .Physical And Chemical Properties Analysis
Ethambutol is a white crystalline powder, soluble in chloroform, water . It has pKa 9.35 . In tablet form, it has properties like thickness, hardness, weight variation, friability, percent release, and assay .Aplicaciones Científicas De Investigación
1. Efflux-Pump-Derived Multiple Drug Resistance and Pharmacokinetics
Ethambutol is used in tuberculosis treatment, especially in cases with isoniazid resistance. Research has shown that efflux-pump blockage can significantly reduce mutation frequency to ethambutol, indicating its role in developing multiple drug resistance. The pharmacokinetic-pharmacodynamic relationship of ethambutol has been extensively studied, emphasizing its efficacy and resistance suppression (Srivastava et al., 2010).
2. Optic Neuropathy Research
Ethambutol-induced optic neuropathy is a recognized adverse effect, but the specific impact on the retina was not fully understood until studies in monkeys were conducted. These studies revealed that ethambutol can cause functional and morphological damage to retinal ganglion cells, providing insights into the mechanisms of ethambutol-induced visual disturbances (Kinoshita et al., 2012).
3. Stereochemistry Studies
Ethambutol's stereochemistry has been investigated using chiral liquid chromatography and synthesis. This research is vital for understanding the drug's chemical properties and therapeutic potential. The stereoisomers of ethambutol have been separated and characterized, contributing to our understanding of its pharmacological activity (Blessington & Beiraghi, 1990).
4. Discovery of New Antitubercular Drugs
Ethambutol's structure inspired the creation of a combinatorial library of 1,2-ethylenediamines, leading to the identification of new drug candidates for tuberculosis treatment. This approach demonstrates the potential of ethambutol's chemical structure as a basis for developing new antimycobacterial agents (Protopopova et al., 2005).
5. Coenzyme Q10 in Ethambutol-Induced Toxicity
Research has explored the protective role of coenzyme Q10 against ethambutol-induced retinal ganglion cell toxicity. This study highlights the potential therapeutic application of coenzyme Q10 in preventing or mitigating the adverse effects of ethambutolon ocular health (Irma et al., 2022).
6. Synthesis of Ethambutol
The synthesis of ethambutol, a critical intermediate in producing ethambutol hydrochloride, has been studied to enhance the drug's production efficiency. This research is crucial for improving the manufacturing process and availability of ethambutol as a chiral antituberculosis agent (Xi-long, 2004).
7. Complex Formation with Metal Ions
Ethambutol's ability to act as a ligand for various metal ions, including copper(II), has been explored. This property has implications for medicinal and analytical chemistry, as the resulting complexes could have unique applications. The structure and diffusion behavior of these complexes in aqueous solutions have been studied to understand their potential uses (Verissimo et al., 2018).
Mecanismo De Acción
Safety and Hazards
Ethambutol is harmful if swallowed and may cause damage to organs (Eyes) through prolonged or repeated exposure . It is advised to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .
Direcciones Futuras
Ethambutol is currently used in combination with other anti-tuberculosis drugs in the treatment of pulmonary tuberculosis . The World Health Organization has recently updated the DS-TB treatment guidelines and endorsed the possibility of treating MDR-TB patients with a full oral regimen . The future of Ethambutol lies in the development of new regimens and revised definitions necessary to manage drug-resistant TB .
Propiedades
IUPAC Name |
(2R)-2-[2-[[(2R)-1-hydroxybutan-2-yl]amino]ethylamino]butan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H24N2O2/c1-3-9(7-13)11-5-6-12-10(4-2)8-14/h9-14H,3-8H2,1-2H3/t9-,10-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUTYOVWOVBAKS-NXEZZACHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CO)NCCNC(CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](CO)NCCN[C@H](CC)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501028791 | |
| Record name | (-)-Ethambutol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10054-05-4 | |
| Record name | Ethambutol, (R,R)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010054054 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (-)-Ethambutol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501028791 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ETHAMBUTOL, (R,R)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JV86Y0CIVF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















